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molecular formula C13H18N2O4 B8460534 Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Cat. No. B8460534
M. Wt: 266.29 g/mol
InChI Key: OBHZENJPDGXMOE-UHFFFAOYSA-N
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Patent
US05985872

Procedure details

To a suspension of the product of step C ((10.5 g, 36.0 mmol) in 15 mL of acetone was added 107 mL of 1N NaOH. After stirring at room temperature for 1 hour, the solution was acidified to pH 3 by the careful addition of 2N HCl. The mixture was extracted (2×) with EtOAc, dried (MgSO4), and concentrated under reduced pressure affording 8.35 g (87%) of 2-amino-5-[[(1,1-dimethylethoxy]carbonyl]amino]-6-methylbenzoic acid: Anal. Calc'd. for C13H18N2O4 : C, 58.64; H, 6.81; N, 10.52. Found: C, 58.26; H, 6.72; N, 10,42.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[C:8](=[O:13])[O:9]C(=O)[NH:11][C:6]=2[CH:5]=[CH:4][C:3]=1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].[OH-].[Na+].Cl>CC(C)=O>[NH2:11][C:6]1[CH:5]=[CH:4][C:3]([NH:14][C:15]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:21])=[C:2]([CH3:1])[C:7]=1[C:8]([OH:13])=[O:9] |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC2=C1C(OC(N2)=O)=O)NC(OC(C)(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted (2×) with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=C(C=C1)NC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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